2,3-Bis(2,6-diisopropylphenylimino)butane
Overview
Description
2,3-Bis(2,6-diisopropylphenylimino)butane, also known as DIPB, is a versatile organophosphorus compound used in various industrial and scientific applications. It is a colorless, odorless, and stable solid at room temperature. It is insoluble in water, but soluble in organic solvents. DIPB is a cyclic phosphazene with a molecular weight of 467.7 g/mol and a boiling point of 441°C.
Scientific research applications
Polymerization of Acrylates: It is involved in the polymerization of acrylates, specifically in the formation of branched polyethylenes. This process involves the "reverse" chain walking mechanism and β-hydrogen elimination/readdition pathway (Nagel & Sen, 2006).
Ethylene Polymerization: The compound, in combination with the MAO/ZnEt2 system, shows selectivity in ethylene polymerization, leading to the production of polyethylenes with varying degrees of branching. This selectivity is influenced by the addition of ZnEt2, affecting the catalyst active sites (Xiao Anguo et al., 2019).
Asymmetric Hydroformylation: Used as a ligand in rhodium-catalyzed asymmetric hydroformylation, showing effectiveness in creating stereoselectivity in the final products. Different phosphorus ligands bearing saturated ring skeletons have been tested for their efficacy in this process (Hayashi et al., 1979).
Thermal and Crystallization Behavior of Polyethylenes: Investigated for its role in influencing the thermal and crystallization behavior of bimodal polyethylenes synthesized with binary late-transition-metal catalyst combinations. The study revealed insights into the correlation between catalyst activity and the molecular characteristics of polyethylenes (Long et al., 2010).
Self-assembly of Pseudorotaxanes: It is utilized in the self-assembly of pseudorotaxanes with pillar[5]arene, showing control over the dethreading/rethreading process through the addition of acid and base. This research contributes to the understanding of the factors influencing the association constant in such systems (Li et al., 2010).
properties
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,6-diisopropylphenylimino)butane | |
CAS RN |
74663-77-7 | |
Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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